N-(6-bromopyridin-2-yl)oxane-3-carboxamide
Overview
Description
N-(6-bromopyridin-2-yl)oxane-3-carboxamide is a chemical compound with the CAS Number: 1270881-89-4 . It has a molecular weight of 285.14 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(6-bromo-2-pyridinyl)tetrahydro-2H-pyran-3-carboxamide . The InChI code for this compound is 1S/C11H13BrN2O2/c12-9-4-1-5-10(13-9)14-11(15)8-3-2-6-16-7-8/h1,4-5,8H,2-3,6-7H2,(H,13,14,15) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . The compound has a molecular weight of 285.14 .Scientific Research Applications
Synthesis Techniques
N-(6-bromopyridin-2-yl)oxane-3-carboxamide and similar compounds have been synthesized through various methods, including water-mediated synthesis involving three-component reactions, highlighting the compound's utility in the creation of complex chemical structures with potential applications in various fields including optics and cancer treatment (Jayarajan et al., 2019). Additionally, efficient synthesis methods have been developed for compounds with similar structures, showcasing the versatility and adaptability of these compounds in pharmaceutical and chemical research (Hirokawa et al., 2000).
Chemical Reactions and Applications
The compound and its derivatives have been used in a variety of chemical reactions, including palladium-catalyzed cyclization and electrocatalytic carboxylation, indicating their potential as intermediates in the synthesis of complex molecules for pharmaceuticals or other applications (Cho & Kim, 2008); (Feng et al., 2010). The compounds have been a focal point in the study of cross-coupling reactions, underlining their significance in creating bonds crucial for the synthesis of complex organic compounds, which can have implications in drug design and synthesis (Han, 2010).
Optimization of Chemical Processes
Research has also focused on optimizing chemical processes involving these compounds, such as the optimization of oxidation and coupling steps in the synthesis of certain modulators, indicating the ongoing efforts to improve the efficiency and yield of reactions involving these compounds (Fray et al., 2010).
Catalytic Applications
The compound has been involved in catalytic processes, such as cobalt-catalyzed coupling and rhodium-catalyzed acylmethylation, showcasing its utility in facilitating or improving the efficiency of chemical reactions, which is crucial in industrial and pharmaceutical chemistry (Chen et al., 2011); (Yu et al., 2019).
Properties
IUPAC Name |
N-(6-bromopyridin-2-yl)oxane-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-4-1-5-10(13-9)14-11(15)8-3-2-6-16-7-8/h1,4-5,8H,2-3,6-7H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUIOTSOTHXIIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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